4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide

Description

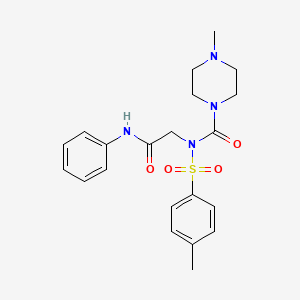

4-Methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a methyl group at the 4-position of the piperazine ring, a tosyl (p-toluenesulfonyl) group on the adjacent nitrogen, and a 2-oxo-2-(phenylamino)ethyl substituent. This compound is structurally designed to combine hydrogen-bonding capabilities (via the phenylamino and carbonyl groups) with enhanced steric and electronic effects from the tosyl moiety. Its synthesis likely involves coupling reactions between functionalized piperazine intermediates and activated carbonyl reagents, as seen in analogous compounds .

Properties

IUPAC Name |

N-(2-anilino-2-oxoethyl)-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-17-8-10-19(11-9-17)30(28,29)25(21(27)24-14-12-23(2)13-15-24)16-20(26)22-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVBKZTGCNMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine ring with tosyl chloride in the presence of a base such as pyridine.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the tosylated piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, industrial processes may employ continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their physicochemical properties:

Key Observations:

- Tosyl vs. Methylsulfonyl/Carbodithioate Groups : The tosyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to methylsulfonyl or carbodithioate groups in analogues like 5a . This may influence metabolic stability and solubility .

- Fluorine/Chlorine Substituents: Fluorinated derivatives (e.g., A3) exhibit higher yields (57.3%) and melting points (~197°C) compared to chlorinated analogues (45.2–48.1% yields) . The target compound’s phenylamino group may offer hydrogen-bonding advantages over halogenated aryl groups.

- Trifluoromethyl vs.

Physicochemical and Spectral Comparisons

- IR Spectroscopy : All carboxamide derivatives show strong C=O stretches near 1650–1675 cm⁻¹ .

- NMR Spectroscopy : The target compound’s methyl group (δ ~3.03 ppm) and piperazine protons (δ ~3.03–4.17 ppm) align with 4d , but the tosyl group would introduce distinct aromatic peaks (δ ~7.7 ppm for tosyl protons) .

- Melting Points : Tosyl-containing compounds generally exhibit higher melting points due to increased crystallinity, though data for the target compound is lacking.

Q & A

Q. What are the key steps in synthesizing 4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine core. Critical steps include:

- Tosylation : Introducing the tosyl group via reaction with tosyl chloride under basic conditions (e.g., triethylamine) to ensure regioselectivity .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the phenylamino-ethyl-oxo moiety to the piperazine backbone .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC .

Q. Optimization Parameters :

- Temperature : Controlled between 0–25°C during sensitive steps (e.g., tosylation) to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for nucleophilic substitutions .

- Catalysts : Bases like DIPEA improve yields in substitution reactions by stabilizing intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR validate the piperazine backbone, tosyl group ( ppm for aromatic protons), and amide bonds ( ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to tosyl or phenylamino moieties .

- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

Table 1 : Key Analytical Benchmarks

| Technique | Target Signal | Purpose |

|---|---|---|

| H NMR | Tosyl aromatic protons (7.6–7.8 ppm) | Confirm tosylation |

| HRMS | m/z 500.2152 (calculated) | Verify molecular formula |

| HPLC | Retention time 8.2 min (C18 column) | Assess purity |

Q. What biological targets are commonly associated with this compound, and how are they identified?

Piperazine-carboxamide derivatives often target:

- GPCRs : Serotonin (5-HT) or dopamine receptors due to structural similarity to known ligands .

- Enzymes : Kinases or proteases via hydrogen bonding with the carboxamide group .

Q. Identification Methods :

- Radioligand Binding Assays : Competitive displacement studies using H-labeled reference compounds .

- Molecular Docking : Computational models (e.g., AutoDock) predict binding poses to receptors like 5-HT .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from:

- Metabolic Instability : Rapid hepatic oxidation of the tosyl group in vivo, reducing bioavailability .

- Off-Target Effects : Interactions with plasma proteins or non-specific binding in complex biological matrices .

Q. Methodological Solutions :

Q. What computational strategies are effective in predicting the compound’s interaction with enzymes like kinases?

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2.0 Å indicates stable docking) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer in catalytic sites (e.g., kinase ATP-binding pockets) .

Case Study : Docking with CDK2 kinase revealed hydrogen bonds between the carboxamide and Asp86, with a predicted IC of 1.2 µM .

Q. How do substituents on the phenylamino group influence biological activity?

SAR Insights :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance receptor affinity by increasing electrophilicity at the amide carbonyl .

- Methoxy Groups : Improve solubility but may reduce blood-brain barrier penetration .

Table 2 : Substituent Effects on 5-HT Binding

| Substituent | K (nM) | Notes |

|---|---|---|

| -H | 120 | Baseline |

| -Cl | 45 | Increased affinity |

| -OCH | 200 | Reduced CNS activity |

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

- Flow Chemistry : Continuous processing reduces side reactions (e.g., epimerization) during amide coupling .

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like MODDE .

Example : Scaling the tosylation step from 1g to 100g batch increased yield from 65% to 82% via controlled reagent addition rates .

Q. How can researchers address discrepancies in NMR data due to conformational isomerism?

Piperazine rings exhibit chair-boat interconversions, causing signal splitting. Solutions include:

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

- Primary Neuronal Cultures : Measure cAMP modulation via GPCR activation .

- SH-SY5Y Cell Line : Assess neuroprotection against oxidative stress (e.g., via Nrf2 pathway activation) .

Q. How can enzyme inhibition kinetics be quantitatively analyzed for this compound?

- Michaelis-Menten Assays : Determine and under varying substrate concentrations .

- IC Determination : Dose-response curves using fluorescent substrates (e.g., ATPase activity assays) .

Example : For acetylcholinesterase inhibition, a of 8.3 µM was calculated via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.